molecular formula C4H2F5I B14077705 3,3,4,4,4-Pentafluoro-1-iodo-1-butene

3,3,4,4,4-Pentafluoro-1-iodo-1-butene

Cat. No.: B14077705
M. Wt: 271.95 g/mol
InChI Key: RGMOTVZOASYAQV-UHFFFAOYSA-N
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Description

1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is a halogenated organic compound with the molecular formula C4H2F5I. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through several methods. One common approach involves the iodination of 3,3,4,4,4-pentafluorobut-1-ene. This reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the compound allows for addition reactions with various reagents, such as hydrogen halides and halogens.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and other halogens are used. These reactions often require the presence of a catalyst and are conducted at controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodinated derivatives, while addition reactions can produce halogenated alkanes.

Scientific Research Applications

1-Iodo-3,3,4,4,4-pentafluorobut-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is employed in the study of halogenated organic compounds’ biological activity and their interactions with biological systems.

    Medicine: Research into the potential therapeutic applications of halogenated compounds often involves 1-iodo-3,3,4,4,4-pentafluorobut-1-ene as a model compound.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene involves its interaction with various molecular targets. The presence of both iodine and fluorine atoms allows the compound to participate in unique chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluorobut-1-ene: Lacks the iodine atom, resulting in different reactivity and applications.

    1,1,1,4,4,4-Hexafluorobut-2-ene: Contains additional fluorine atoms, leading to variations in chemical properties and uses.

    3,3,4,4,4-Tetrafluoro-1-butene:

Uniqueness

1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is unique due to the presence of both iodine and multiple fluorine atoms. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,3,4,4,4-pentafluoro-1-iodobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMOTVZOASYAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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